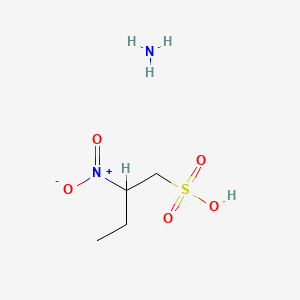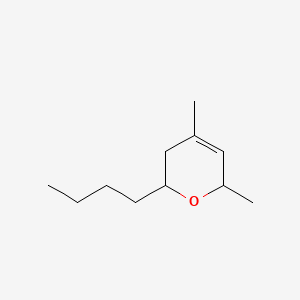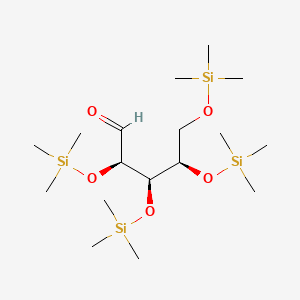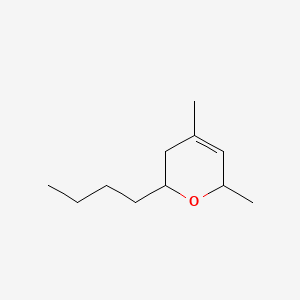
2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- is an organic compound with the molecular formula C11H20O This compound belongs to the class of pyrans, which are heterocyclic compounds containing an oxygen atom in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with butanol under specific conditions to form 2-butyl-3-methylpyridine. This intermediate is then subjected to a 1,4-addition reaction in the presence of an oxidizing agent to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of 2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- may involve large-scale synthesis using similar reaction pathways. The process typically includes the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials
作用機序
The mechanism of action of 2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2H-Pyran, 3,4-dihydro-: This compound has a similar pyran ring structure but differs in its substituents and chemical properties.
2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-: Another related compound with different functional groups and applications.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: Known for its distinct chemical behavior and uses.
Uniqueness
2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- stands out due to its specific substituents, which confer unique chemical properties and potential applications. Its butyl and dimethyl groups contribute to its distinct reactivity and versatility in various chemical reactions.
特性
CAS番号 |
74082-05-6 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
2-butyl-4,6-dimethyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C11H20O/c1-4-5-6-11-8-9(2)7-10(3)12-11/h7,10-11H,4-6,8H2,1-3H3 |
InChIキー |
KBFFVAYZFNJXAW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CC(=CC(O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


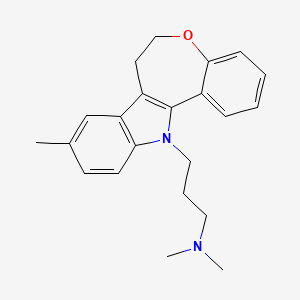

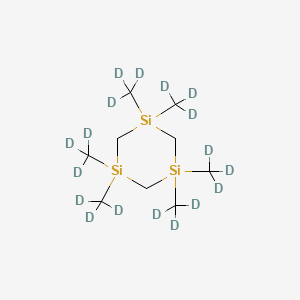
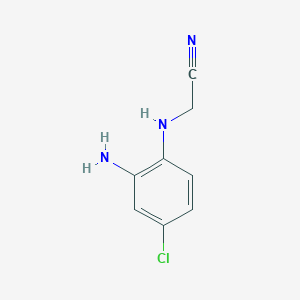
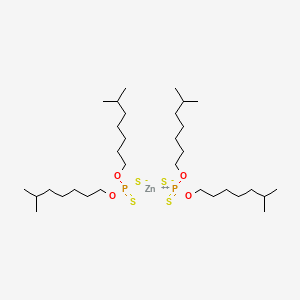
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
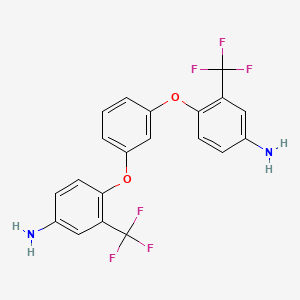
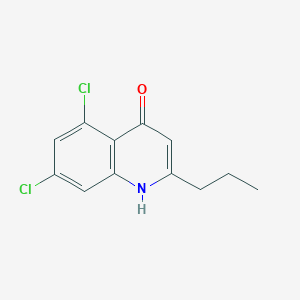
![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)

